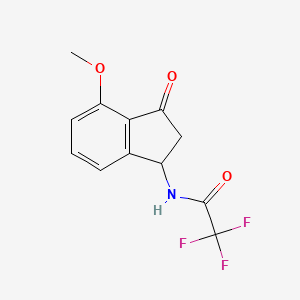
2,2,2-trifluoro-N-(4-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2,2,2-trifluoro-N-(4-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide" is a fluorinated acetamide with potential relevance in various chemical and pharmaceutical applications. While the provided papers do not directly discuss this compound, they do provide insights into related fluorinated acetamides and their properties, which can be useful in understanding the compound .
Synthesis Analysis
The synthesis of fluorinated acetamides can involve several steps, including electrochemical silylation, as seen in the preparation of difluoro(trimethylsilyl)acetamides from chlorodifluoroacetamides . This method could potentially be adapted for the synthesis of the target compound by modifying the starting materials and reaction conditions to incorporate the specific trifluoroacetamide and methoxy-indene moieties.
Molecular Structure Analysis
The molecular structure of fluorinated acetamides can be complex, with various intermolecular interactions such as hydrogen bonds and π interactions contributing to their 3-D arrays . These interactions are crucial for the stability and crystalline nature of these compounds. The target compound may also exhibit similar intermolecular interactions, influencing its crystal structure and physical properties.
Chemical Reactions Analysis
Fluorinated acetamides can participate in various chemical reactions, including the formation of azetidinones and the retention of O→Si coordination in adducts . These reactions demonstrate the reactivity of the fluorinated acetamide group and suggest that the target compound could also undergo similar transformations, potentially leading to the formation of novel structures or coordination complexes.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated acetamides can be characterized using techniques such as NMR, HRMS, and X-ray crystallography . These compounds often exhibit unique properties due to the presence of fluorine atoms, such as disordered crystal structures and specific site occupancy factors . The target compound is likely to have similar properties, including a complex crystal structure with potential disorder due to the trifluoro group and specific intermolecular interactions.
Scientific Research Applications
Crystalline Forms and Therapeutic Applications
- Study Context: A crystalline form of a similar compound, AZD-5423, which is a glucocorticoid receptor agonist, was studied for its improved absorption properties and potential treatment of asthma and chronic obstructive pulmonary disease (Norman, 2013).
Chemical Reactions and Synthesis
- Study Context: The oxidative addition of trifluoroacetamide to various alkenes and dienes was explored, leading to the formation of several iodine, hydroxy, and acetamide groups, demonstrating the compound's reactivity and potential applications in synthetic chemistry (Shainyan et al., 2015).
Anticancer Activity
- Study Context: Derivatives of a similar compound exhibited significant anticancer activity, particularly against leukemia, non-small cell lung cancer, and breast cancer cell lines. This highlights the potential therapeutic applications of such compounds in oncology (Karaburun et al., 2018).
Biological Activity Studies
- Study Context: Compounds containing trifluoroacetamide groups were investigated for their antibacterial properties against various bacteria, showcasing the compound's relevance in developing new antimicrobial agents (Alharbi & Alshammari, 2019).
Synthetic Applications and Chemical Properties
- Study Context: The synthesis of trifluoromethylated β-acetal-diols, utilizing reactions involving trifluoroacetamides, was studied, illustrating the compound's utility in complex organic synthesis (Zanatta et al., 2001).
Safety Assessment in Food Contact Materials
- Study Context: A safety assessment was conducted on a related compound, perfluoro{acetic acid, 2-[(5-methoxy-1, 3-dioxolan-4-yl)oxy]}, for its use in food contact materials, demonstrating the importance of evaluating the safety of such chemicals in consumer products (Flavourings, 2014).
properties
IUPAC Name |
2,2,2-trifluoro-N-(4-methoxy-3-oxo-1,2-dihydroinden-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO3/c1-19-9-4-2-3-6-7(5-8(17)10(6)9)16-11(18)12(13,14)15/h2-4,7H,5H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFRWUMANFLDDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)CC2NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoro-N-(4-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


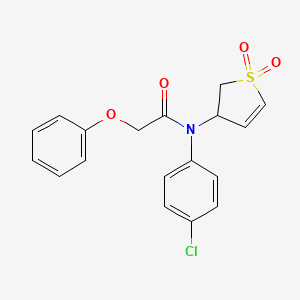
![N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2517249.png)
![2-[[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl]amino]-N,2-diphenylacetamide](/img/structure/B2517250.png)
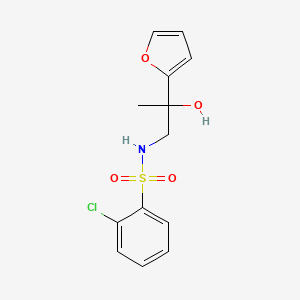
![N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2517256.png)
![6-(5-Chloro-2-methylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
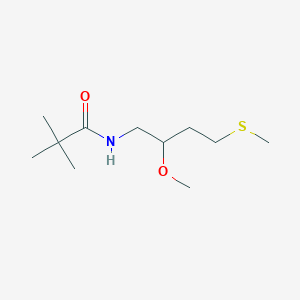
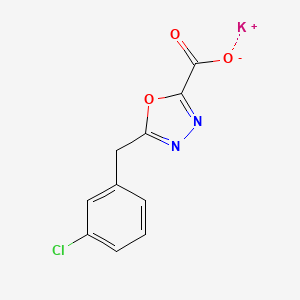

![1-[4-Methoxy-3-[[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanylmethyl]phenyl]ethanone](/img/structure/B2517263.png)
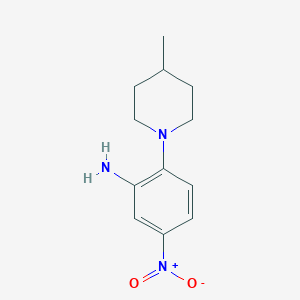
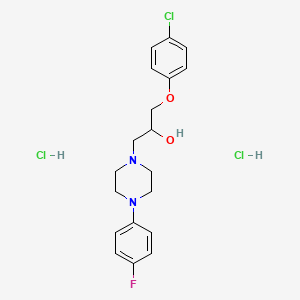
![2-amino-4-(4-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2517268.png)